

An In-depth Technical Guide to 3-Propoxypropylamine

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Compound of Interest

Compound Name: 3-Propoxypropylamine

Cat. No.: B103772

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This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Propoxypropylamine**, a versatile aliphatic amine. This document includes key quantitative data, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Core Properties of 3-Propoxypropylamine

3-Propoxypropylamine is an organic compound featuring both a primary amine and an ether functional group. Its structure, consisting of a propylamine moiety linked to a propyl group via an ether bond, imparts both nucleophilic and hydrophobic characteristics, making it a valuable intermediate in various chemical syntheses.

Quantitative Data

The fundamental physicochemical properties of **3-Propoxypropylamine** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C6H15NO
Molecular Weight	117.19 g/mol
IUPAC Name	3-Propoxypropan-1-amine
CAS Number	5332-73-0

Synthesis of 3-Propoxypropylamine: An Experimental Protocol

The synthesis of **3-Propoxypropylamine** can be achieved through various routes. A common laboratory-scale method involves a two-step process: Williamson ether synthesis to form a propoxy propanol intermediate, followed by amination.

Objective: To synthesize **3-Propoxypropylamine** from 1,3-Propanediol and 1-Bromopropane.

Step 1: Synthesis of 3-Propoxy-1-propanol

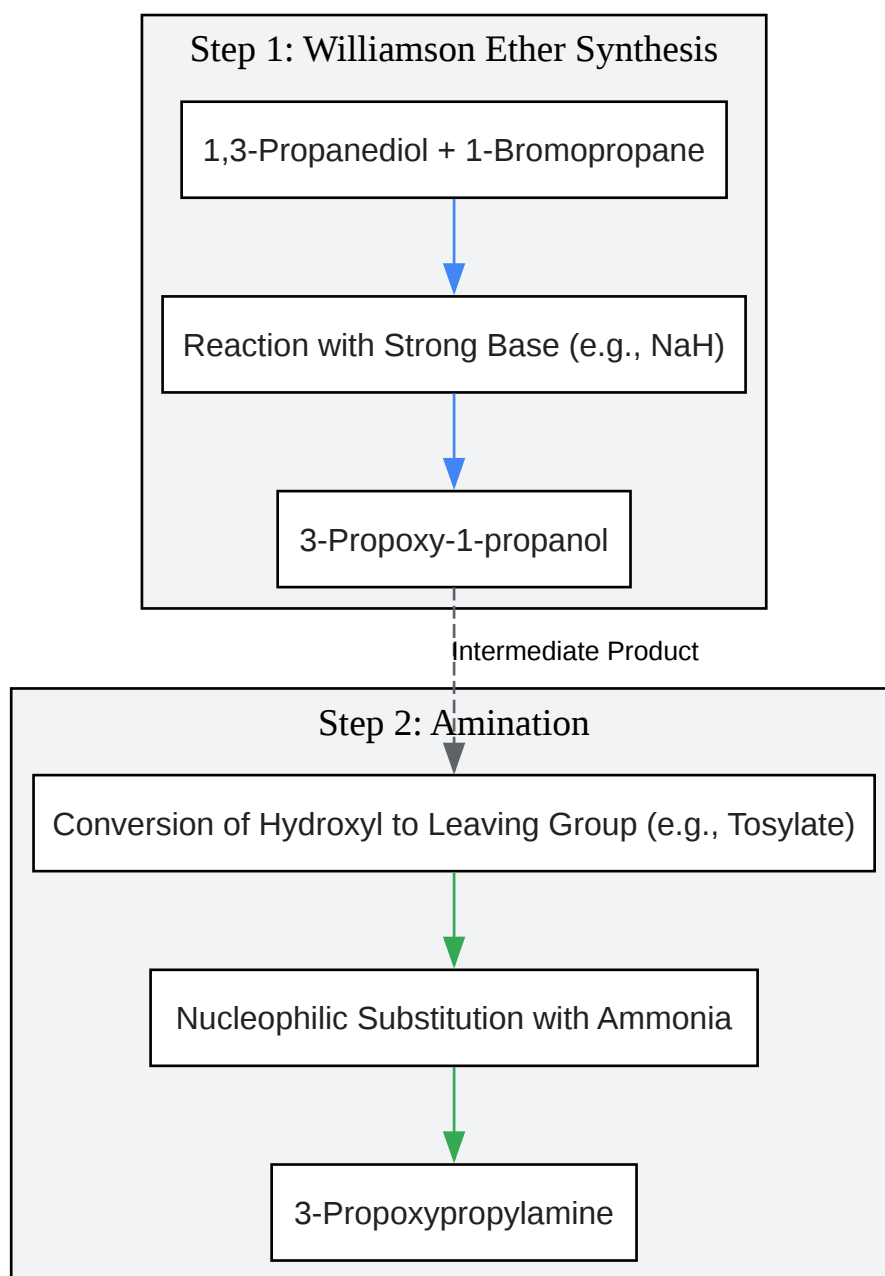
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-Propanediol in a suitable solvent such as tetrahydrofuran (THF).
- **Base Addition:** Under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH) portion-wise to the solution at 0°C. This will deprotonate the diol to form the alkoxide.
- **Ether Formation:** Slowly add 1-bromopropane to the reaction mixture. The alkoxide will displace the bromide ion in a nucleophilic substitution reaction.
- **Reaction Monitoring and Workup:** Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-propoxy-1-propanol.

Step 2: Amination of 3-Propoxy-1-propanol

- **Conversion to a Leaving Group:** The hydroxyl group of 3-propoxy-1-propanol is a poor leaving group. Therefore, it must be converted to a better leaving group, such as a tosylate or mesylate. Dissolve the alcohol in a suitable solvent (e.g., dichloromethane) and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl) and a base like triethylamine or pyridine.
- **Nucleophilic Substitution with Ammonia:** The resulting tosylate is then reacted with a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) in a sealed pressure vessel.
- **Reaction and Purification:** Heat the mixture. The ammonia will displace the tosylate group to form **3-Propoxypropylamine**. After the reaction is complete, cool the vessel, and carefully vent any excess pressure. The product can then be isolated by extraction and purified by distillation under reduced pressure.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **3-Propoxypropylamine** as described in the experimental protocol.



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Caption: Synthesis workflow for **3-Propoxypropylamine**.

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